molecular formula C9H10O3 B3133630 2-Ethyl-4,6-dihydroxybenzaldehyde CAS No. 39503-15-6

2-Ethyl-4,6-dihydroxybenzaldehyde

Cat. No.: B3133630
CAS No.: 39503-15-6
M. Wt: 166.17 g/mol
InChI Key: FTRPYGDUSHXFFV-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dihydroxybenzaldehyde is a synthetic organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol. It is also known as 4,6-dihydroxy-2-ethylbenzaldehyde. This compound is characterized by the presence of two hydroxyl groups and an aldehyde group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2-Ethyl-4,6-dihydroxybenzaldehyde are not fully understood as of my knowledge cutoff in 2021. It is known that similar compounds, such as dihydroxybenzaldehydes, can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function and activity. The nature of these interactions often depends on the specific structure and properties of the compound.

Cellular Effects

The cellular effects of this compound are not fully known. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific cells and biological context.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully known. Similar compounds have been studied for their temporal effects in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not fully known. Similar compounds have been studied for their dosage effects, including any threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not fully known. Similar compounds have been studied for their involvement in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully known. Similar compounds have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not fully known. Similar compounds have been studied for their subcellular localization and effects on activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6-dihydroxybenzaldehyde can be achieved through several methods. One common approach involves the formylation of 2-ethylphenol using a Vilsmeier-Haack reaction, which introduces the aldehyde group at the para position relative to the hydroxyl group . Another method includes the oxidation of 2-ethyl-4,6-dihydroxybenzyl alcohol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 2-Ethyl-4,6-dihydroxybenzoic acid

    Reduction: 2-Ethyl-4,6-dihydroxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2-Ethyl-4,6-dihydroxybenzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Ethyl-4,6-dihydroxybenzaldehyde can be compared with other similar compounds, such as:

    2,4-Dihydroxybenzaldehyde: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and solubility.

    3,4-Dihydroxybenzaldehyde: Has hydroxyl groups in different positions, affecting its chemical behavior and biological activity.

    2-Ethyl-3,5-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups in different positions, leading to different chemical and biological properties.

Properties

IUPAC Name

2-ethyl-4,6-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-6-3-7(11)4-9(12)8(6)5-10/h3-5,11-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRPYGDUSHXFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728428
Record name 2-Ethyl-4,6-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39503-15-6
Record name 2-Ethyl-4,6-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-ethyl-benzene-1,3-diol (2.17 g, 15.72 mmol) and triethyl orthoformate (23.26 g, 157 mmol) in benzene (40 mL) was added AlCl3 (6.30 g, 47.16 mmol) at 0° C. The reaction mixture was stirred at room temperature for 30 minutes. After cooling to room temperature, the mixture was poured onto ice and acidified with HCl. The mixture was extracted with EtOAc and the organic extracts was dried over anhydrous MgSO4 and concentrated in vacuo. The residue was purified by silica gel flash column chromatography to give 2-ethyl-4,6-dihydroxy-benzaldehyde (1.0 g, 38%). 1H NMR (400 MHz, CDCl3δ 12.40 (s, 1H), 10.08 (s, 1H), 6.25 (s, 1H), 6.00 (s, 1H), 5.80 (s, 1H), 2.90 (m, 2H), 1.30 (m, 3H).
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
23.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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